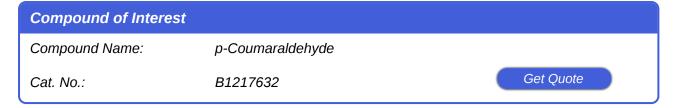


Physical characteristics of p-Coumaraldehyde including molecular weight and formula

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An In-depth Technical Guide to the Physical Characteristics of **p-Coumaraldehyde**

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its application in further research and development. This guide provides a detailed overview of the physical characteristics of **p-Coumaraldehyde**, a naturally occurring phenolic compound.

Introduction to p-Coumaraldehyde

p-Coumaraldehyde, systematically named (E)-3-(4-hydroxyphenyl)prop-2-enal, is an organic compound with the molecular formula C9H8O2.[1][2][3][4][5] It belongs to the cinnamaldehyde family and is characterized by a benzene ring substituted with a hydroxyl group and an acrylic aldehyde group.[1] This compound is a key intermediate in the phenylpropanoid pathway in plants, playing a role in the biosynthesis of lignin and other important secondary metabolites.[1]

Physicochemical Properties

The quantitative physical and chemical data for **p-Coumaraldehyde** are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.



Property	Value	Source(s)
Molecular Formula	C9H8O2	[1][2][3][4][5]
Molecular Weight	148.16 g/mol	[1][2][3][4][5]
Melting Point	140 °C	[3]
Boiling Point	309.4 ± 17.0 °C (Predicted)	[3]
Density	1.174 ± 0.06 g/cm ³ (Predicted)	[3]
Water Solubility	Slightly soluble; 2.17 g/L (Predicted)	[1][6]
pKa (Strongest Acidic)	9.05 - 9.59 (Predicted)	[3][6]
Appearance	Neat	[2][4]
Stability	Light Sensitive	[2]
Storage Temperature	-20°C	[3][4]

Experimental Protocols and Data Considerations

The provided physical characteristics are compiled from various chemical suppliers and databases. The melting point is reported as an exact value, suggesting it is derived from experimental measurement.[3] However, properties such as boiling point, density, and pKa are listed as "predicted," indicating they are the result of in silico modeling rather than laboratory experimentation.[3][6] The water solubility is described qualitatively as "slightly soluble" and also given as a predicted value.[1][6]

For rigorous research and drug development, it is recommended that these predicted values be experimentally verified. Standard experimental protocols for determining these properties would include:

- Melting Point: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.
- Boiling Point: Ebulliometry or distillation-based methods, though challenging for a highboiling, potentially sensitive compound.



- Solubility: Shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- pKa: Potentiometric titration or UV-Vis spectrophotometry.

Detailed, citable experimental protocols for **p-Coumaraldehyde** specifically were not available in the initial search. Researchers should refer to standard pharmacopeial or organic chemistry laboratory manuals for detailed methodologies.

Molecular Structure

To visualize the molecular structure of **p-Coumaraldehyde**, a 2D diagram has been generated using the Graphviz DOT language.

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